2-Ethylhexyl methacrylate
Overview
Description
2-Ethylhexyl methacrylate is a methacrylate ester monomer with the chemical formula C₁₂H₂₂O₂. It is a colorless liquid known for its low volatility and excellent adhesion properties. This compound is widely used in the production of polymers and copolymers, enhancing their flexibility, impact resistance, and toughness .
Mechanism of Action
Target of Action
2-Ethylhexyl Methacrylate (2-EHMA) is a methacrylate ester monomer . Its primary targets are a wide range of substrates to which it exhibits excellent adhesion . It is used in the manufacturing of polymers and for chemical syntheses .
Mode of Action
2-EHMA interacts with its targets through copolymerization . It forms homopolymers and copolymers, and can be prepared with (meth)acrylic acid and its salts, amides and esters, and with (meth)acrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters, and drying oils, among others . It readily undergoes addition reactions with a wide variety of organic and inorganic compounds .
Biochemical Pathways
The biochemical pathways affected by 2-EHMA are primarily those involved in polymer synthesis and chemical reactions. As a monofunctional monomer, it exhibits the characteristic high reactivity of methacrylates and a branched hydrophobic moiety . This allows it to participate in various chemical syntheses and addition reactions .
Result of Action
The molecular and cellular effects of 2-EHMA’s action are primarily observed in the properties it imparts to polymers. These include chemical resistance, hydrophobicity, flexibility, scratch resistance, adhesion, heat resistance, high solids, and weatherability .
Action Environment
The action, efficacy, and stability of 2-EHMA are influenced by environmental factors. For instance, to prevent polymerization, 2-EHMA must always be stored under air, never under inert gases . The presence of oxygen is required for the stabilizer to function effectively . Under these conditions, a storage stability of one year can be expected upon delivery .
Biochemical Analysis
Biochemical Properties
It is known that this compound can react by free-radical polymerization to form macromolecules having a molecular weight of up to 200,000 g/mol
Molecular Mechanism
The molecular mechanism of 2-Ethylhexyl methacrylate involves free-radical polymerization . This process can be initiated by light, peroxides, heat, or contaminants . The resulting polymers can have a molecular weight of up to 200,000 g/mol
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 218 °C/1013 hPa and a melting point of -50 °C . It also has a vapor pressure of 0.13 hPa at 20 °C
Dosage Effects in Animal Models
It is known that the LD50 orally in rats is greater than 2000 mg/kg
Metabolic Pathways
It is known that this compound can react by free-radical polymerization
Transport and Distribution
It is known that this compound has a density of 0.88 g/cm3 at 20 °C
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl methacrylate is typically synthesized through the esterification of methacrylic acid with 2-ethylhexanol. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and water formed during the reaction is removed by azeotropic distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where methacrylic acid and 2-ethylhexanol are fed into a reactor. The reaction is carried out in the presence of a polymerization inhibitor such as hydroquinone to prevent unwanted polymerization. The product is then purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl methacrylate primarily undergoes polymerization reactions. It can participate in free-radical polymerization, often initiated by heat, light, or peroxides. This compound can also undergo copolymerization with other monomers such as styrene, acrylonitrile, and vinyl acetate .
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile.
Copolymers: Formed with monomers like methyl methacrylate, butyl acrylate, and styrene under similar conditions.
Major Products:
Homopolymers: Poly(this compound) with high flexibility and impact resistance.
Scientific Research Applications
2-Ethylhexyl methacrylate is extensively used in scientific research and industrial applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Incorporated into hydrogels for biomedical applications, such as contact lenses and drug delivery systems.
Comparison with Similar Compounds
Methyl methacrylate: A widely used methacrylate monomer with higher volatility and lower flexibility compared to 2-ethylhexyl methacrylate.
Butyl methacrylate: Offers similar properties but with slightly different mechanical characteristics.
2-Ethylhexyl acrylate: Similar in structure but differs in the polymerization behavior and final polymer properties.
Uniqueness: this compound stands out due to its low volatility, excellent adhesion, and ability to enhance the flexibility and impact resistance of polymers. These properties make it particularly valuable in applications requiring durable and flexible materials .
Properties
IUPAC Name |
2-ethylhexyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMWEYDKDCEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-ETHYLHEXYL METHACRYLATE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
25719-51-1 | |
Record name | Poly(2-ethylhexyl methacrylate) | |
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DSSTOX Substance ID |
DTXSID3027293 | |
Record name | 2-Ethylhexyl 2-methyl-2-propenoate | |
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Molecular Weight |
198.30 g/mol | |
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Physical Description |
Liquid, Liquid; [ICSC] Colorless liquid with an odor of ether; [MSDSonline], LIQUID. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester | |
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Record name | 2-ETHYLHEXYL METHACRYLATE | |
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Boiling Point |
110 °C @ 14 mm Hg, 113-224 °C | |
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Record name | 2-ETHYLHEXYL METHACRYLATE | |
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Flash Point |
92 °C | |
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Solubility |
Solubility in water: none | |
Record name | 2-ETHYLHEXYL METHACRYLATE | |
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Density |
0.880 g/cu cm @ 25 °C, Relative density (water = 1): 0.9 | |
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Vapor Density |
6.8 (Air= 1), Relative vapor density (air = 1): 6.8 | |
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Vapor Pressure |
0.07 [mmHg], VP: < 1 mm Hg at 20 °C; Conversion factor: 8.09 mg/cu m= 1 ppm, 0.076 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 133 | |
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CAS No. |
688-84-6, 25719-51-1 | |
Record name | Ethylhexyl methacrylate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-ethylhexyl methacrylate?
A1: The molecular formula of 2-EHMA is C12H22O2, and its molecular weight is 214.30 g/mol.
Q2: What are the characteristic spectroscopic features of 2-EHMA?
A2: Although specific spectroscopic data isn't extensively detailed in the provided research, 2-EHMA can be characterized using techniques like 1H NMR, IR, and SEC analyses. [, , ] For instance, 1H NMR helps determine monomer ratios in copolymers containing 2-EHMA. [] IR spectroscopy can confirm the presence of specific functional groups, while SEC analyses provide information about molecular weight and distribution in synthesized polymers. []
Q3: How does 2-EHMA influence the glass transition temperature (Tg) of polymers?
A3: Incorporating 2-EHMA into copolymers can significantly influence the Tg. For instance, polyHIPE materials synthesized with varying amounts of styrene and 2-EHMA showed lower-than-expected Tg values, indicating a copolymer composition richer in 2-EHMA than the initial feed. [] In poly(this compound-co-2-ureido-4[1H]-pyrimidone methacrylate) copolymers, increasing the UPyMA content led to a linear increase in Tg. []
Q4: How does the presence of 2-EHMA affect the mechanical properties of polymer aerogels?
A4: Studies indicate that the ligand structure of the acrylate monomer used in synthesizing polymer aerogels influences their mechanical properties. Specifically, 2-EHMA-based polymer aerogels exhibit higher hardness and thicker microstructures compared to the more flexible 2-ethylhexyl acrylate-based aerogels. [] This suggests a potential for tailoring mechanical properties by controlling the monomer ratio in 2-EHMA-containing copolymers.
Q5: Can 2-EHMA be used to enhance the stability of polymer dispersions?
A5: Research shows that incorporating 2-EHMA as a comonomer can enhance the stability of polymer dispersions. Amphiphilic block copolymers of 2-EHMA and fluorinated acrylates effectively stabilized the dispersion polymerization of cross-linked poly(this compound-stat-chloromethylstyrene) in fluorinated solvents. []
Q6: What polymerization techniques are commonly employed with 2-EHMA?
A6: 2-EHMA can be polymerized using various techniques including emulsion polymerization [, , ], atom transfer radical polymerization (ATRP) [, , , ], and dispersion polymerization. [, , , ] The choice of technique often depends on the desired polymer architecture and application.
Q7: How does the polymerization temperature affect the behavior of 2-EHMA in dispersion systems?
A7: Interestingly, temperature plays a significant role in the dispersion behavior of 2-EHMA-containing polymers. While poly(n-hexyl methacrylate) hairy nanoparticles were not dispersible in poly(alphaolefin) at room temperature or 80 °C, poly(this compound) hairy nanoparticles dispersed at 80 °C but not at room temperature. This reversible clear-to-cloudy transition highlights the temperature-dependent solubility of these nanoparticles. []
Q8: Can 2-EHMA be used in the development of pressure-sensitive adhesives (PSAs)?
A8: Yes, block copolymers containing 2-EHMA and degradable polyperoxides have shown promise as dismantlable PSAs. Notably, a copolymer with a poly(this compound) block and a polyperoxide block derived from methyl sorbate exhibited desirable PSA properties. []
Q9: What role can 2-EHMA play in the creation of unique particle morphologies?
A9: 2-EHMA has been utilized in the fabrication of intriguing particle morphologies. For example, unstable seeded dispersion polymerization of 2-EHMA with polystyrene particles in the presence of n-paraffin droplets led to the creation of "hard-soft" Janus particles. [] Additionally, cage-like polystyrene particles with unique surface dents were created via a similar process, highlighting the versatility of 2-EHMA in controlled polymerization-induced self-assembly. []
Q10: Can 2-EHMA be utilized in biomaterial applications?
A10: Research suggests potential biomaterial applications for 2-EHMA-containing polymers. For instance, a foldable, glistening-free acrylic intraocular lens (IOL) material was synthesized using poly(2-phenoxyethyl methacrylate-co-2-phenoxyethyl acrylate-co-2-ethylhexyl methacrylate). The addition of 2% 2-EHMA resulted in excellent optical, foldable, and thermomechanical properties suitable for IOL applications. []
Q11: Can 2-EHMA-based polymers be used as catalytic media?
A11: Research indicates that anion exchange latexes containing 2-EHMA can act as catalytic media. Among a series of latexes synthesized, those with 2-EHMA units showed the highest activity in catalyzing the alkaline hydrolysis of p-nitrophenyl alkanecarboxylates. []
Q12: How does 2-EHMA affect the performance of polyurethane-based materials?
A12: 2-EHMA plays a significant role in modifying the surface properties of segmented polyurethanes (SPUs). Graft-type phospholipid polymers incorporating poly(2-EHMA) side chains demonstrated improved stability and antithrombogenicity compared to other architectures when combined with SPU, highlighting their potential in blood-contacting medical devices. []
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